NF 279

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

NF279 exerts its effects by selectively binding to and inhibiting P2X1 receptors. This inhibition prevents the activation of these receptors by adenosine triphosphate (ATP), thereby blocking the downstream signaling pathways. The compound also interferes with the functional engagement of CCR5 and CXCR4 by the HIV-1 envelope protein, making it a dual HIV-1 coreceptor inhibitor .

Analyse Biochimique

Biochemical Properties

NF 279 plays a significant role in biochemical reactions as a P2X1 antagonist . It interacts with P2X1 receptors, a type of purinergic receptor for ATP. This interaction is characterized by the inhibition of these receptors, thereby affecting the biochemical processes that rely on them .

Cellular Effects

This compound impacts various types of cells and cellular processes by influencing cell function. Its antagonistic action on P2X1 receptors can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with P2X1 receptors. As an antagonist, it inhibits these receptors, leading to changes in gene expression and cellular functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of NF279 involves multiple steps, starting from the appropriate naphthalene derivatives. The key steps include:

Formation of the bis-imino intermediate: This involves the reaction of naphthalene derivatives with phenylenediamine under controlled conditions.

Sulfonation: The intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups.

Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the hexasodium salt

Industrial Production Methods

Industrial production of NF279 follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large quantities of naphthalene derivatives and phenylenediamine are reacted in industrial reactors.

Continuous sulfonation: The sulfonation step is carried out in continuous flow reactors to ensure consistent product quality.

Purification and crystallization: The final product is purified through crystallization and filtration to obtain high-purity NF279

Analyse Des Réactions Chimiques

Types of Reactions

NF279 undergoes several types of chemical reactions, including:

Oxidation: NF279 can be oxidized under strong oxidative conditions, leading to the formation of various oxidized products.

Reduction: The compound can be reduced using reducing agents like sodium borohydride, resulting in the reduction of sulfonic acid groups.

Substitution: NF279 can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Various nucleophiles like amines or thiols under basic conditions

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer sulfonic acid groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfonic acid groups

Applications De Recherche Scientifique

NF279 has a wide range of applications in scientific research, including:

Chemistry: Used as a selective antagonist in studies involving P2X1 receptors.

Biology: Employed in experiments to understand the role of P2X1 receptors in various biological processes.

Medicine: Investigated for its potential therapeutic applications in conditions involving P2X1 receptor dysregulation.

Industry: Utilized in the development of new drugs targeting P2X1 receptors

Comparaison Avec Des Composés Similaires

Similar Compounds

Suramin: Another P2X receptor antagonist with broader selectivity.

PPADS (pyridoxalphosphate-6-azophenyl-2’,4’-disulfonic acid): A non-selective P2X receptor antagonist.

NF023: A selective P2X1 receptor antagonist with a different chemical structure

Uniqueness of NF279

NF279 is unique due to its high selectivity for P2X1 receptors and its dual role as an HIV-1 coreceptor inhibitor. This makes it a valuable tool in both receptor studies and HIV research .

Propriétés

IUPAC Name |

hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H36N6O23S6.6Na/c56-45(50-29-9-1-27(2-10-29)47(58)54-37-17-19-39(81(67,68)69)35-21-33(79(61,62)63)23-41(43(35)37)83(73,74)75)25-5-13-31(14-6-25)52-49(60)53-32-15-7-26(8-16-32)46(57)51-30-11-3-28(4-12-30)48(59)55-38-18-20-40(82(70,71)72)36-22-34(80(64,65)66)24-42(44(36)38)84(76,77)78;;;;;;/h1-24H,(H,50,56)(H,51,57)(H,54,58)(H,55,59)(H2,52,53,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78);;;;;;/q;6*+1/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMCMLNRWDKUDB-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

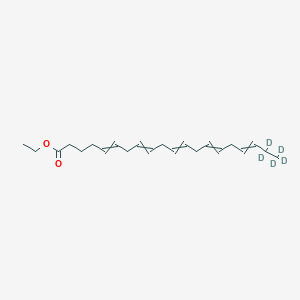

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=C(C=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H30N6Na6O23S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1401.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does NF279 interact with P2X1 receptors?

A2: NF279 acts as a potent and selective antagonist of P2X1 receptors, effectively blocking their activation by ATP. This interaction prevents the influx of cations like calcium, ultimately inhibiting downstream signaling pathways associated with P2X1 receptor activation. [, ]

Q2: Does NF279 exhibit any agonistic activity on P2X1 receptors?

A3: While primarily classified as an antagonist, some studies suggest that NF279 may exert partial agonistic effects on P2X1 receptors under certain conditions, particularly at lower concentrations. []

Q3: Does NF279 interact with other P2X receptor subtypes?

A4: Yes, NF279 has been shown to inhibit other P2X receptor subtypes, including P2X2, P2X3, and P2X7, although its potency and selectivity for these subtypes are lower compared to P2X1. [, , ]

Q4: Does NF279 interact with targets beyond P2X receptors?

A5: Research suggests that NF279 can also affect non-purinergic targets. For instance, it has been shown to interfere with HIV-1 fusion by blocking virus-coreceptor interactions, specifically by antagonizing the signaling function of chemokine receptors CCR5 and CXCR4. [] Furthermore, NF279 can inhibit the binding of TIMP-3 to LRP1, increasing extracellular TIMP-3 levels and offering potential for treating osteoarthritis. []

Q5: What are the downstream effects of NF279-mediated P2X1 receptor antagonism in a physiological context?

A6: NF279's actions are context-dependent. For example, in the context of HIV-1 infection, NF279 inhibits viral fusion and replication. [, ] In the renal system, NF279 has been shown to inhibit pressure-induced afferent arteriolar autoregulatory responses by blocking P2X1 receptors on preglomerular microvascular smooth muscle cells. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.